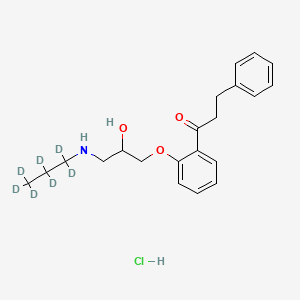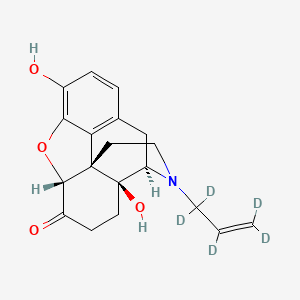
Enasidenib
Descripción general
Descripción
El enasidenib es un inhibidor de molécula pequeña de la enzima isocitrato deshidrogenasa 2, utilizado principalmente para el tratamiento de la leucemia mieloide aguda recidivante o refractaria en pacientes con mutaciones específicas en el gen de la isocitrato deshidrogenasa 2 . Este compuesto fue desarrollado por Agios Pharmaceuticals y está licenciado a Celgene para su posterior desarrollo .
Aplicaciones Científicas De Investigación
El enasidenib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como un compuesto modelo para estudiar la reactividad de los derivados de triazina y piridina . En biología, el this compound se utiliza para estudiar el papel de la isocitrato deshidrogenasa 2 en el metabolismo celular y sus implicaciones en el cáncer . En medicina, el this compound se utiliza como un agente terapéutico para el tratamiento de la leucemia mieloide aguda con mutaciones de la isocitrato deshidrogenasa 2 .
Mecanismo De Acción
El enasidenib ejerce sus efectos inhibiendo selectivamente la enzima isocitrato deshidrogenasa 2, que participa en el ciclo del ácido cítrico . Esta inhibición conduce a una reducción en los niveles del oncometabolito 2-hidroxi-glutarato, que es producido por la enzima isocitrato deshidrogenasa 2 mutante . Al reducir los niveles de 2-hidroxi-glutarato, el this compound ayuda a restaurar la diferenciación celular normal y reduce la proliferación de las células cancerosas .
Safety and Hazards
Direcciones Futuras
Enasidenib is the first drug of its kind to be approved for any cancer. Rather than kill cancer cells, this compound rehabilitates them. It allows them to develop as normally functioning blood cells, reversing a stalled developmental state that causes the cells to behave as wayward miscreants . Future combinations of these agents need to be explored, including with cytotoxic drugs and other newer emerging strategies such as immunotherapies for AML .
Análisis Bioquímico
Biochemical Properties
Enasidenib acts as an allosteric inhibitor of the mutant IDH2 enzyme . It interacts with the IDH2 enzyme, which is a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation, and DNA modification .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking several enzymes that promote cell growth . In the context of AML, it has been observed to induce differentiation of leukemic blasts .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the IDH2 enzyme . This inhibition disrupts the normal activity of the IDH2 enzyme, leading to a decrease in the production of ®-2-hydroxyglutarate, an oncometabolite . This disruption can lead to changes in gene expression and cellular differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects on cellular function. For instance, in a phase I trial of maintenance this compound following allogeneic hematopoietic cell transplantation (HCT) in patients with IDH2-mutated myeloid malignancies, this compound was initiated between days 30 and 90 following HCT and continued for twelve 28-day cycles .
Dosage Effects in Animal Models
In animal embryo-fetal toxicity studies, oral administration of this compound to pregnant rats and rabbits during organogenesis was associated with embryo-fetal mortality and alterations to growth starting at 0.1 times the steady-state clinical exposure based on the AUC at the recommended human dose .
Metabolic Pathways
This compound is involved in the metabolic pathway of the citric acid cycle, where it inhibits the IDH2 enzyme . This enzyme normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate .
Subcellular Localization
The IDH2 enzyme, which this compound selectively inhibits, is localized in the mitochondria Therefore, it can be inferred that this compound, as an inhibitor of IDH2, would also localize to the mitochondria to exert its effects
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de enasidenib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. . Las condiciones de reacción típicamente implican el uso de bases fuertes y altas temperaturas para facilitar la formación del producto deseado.
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. La purificación de this compound se logra mediante técnicas de cristalización y cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: El enasidenib experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de triazina y los anillos de piridina . También puede sufrir reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen bases fuertes como hidruro de sodio y terc-butóxido de potasio, así como agentes oxidantes como el peróxido de hidrógeno . Las reacciones se llevan a cabo típicamente bajo condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas.
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios derivados de triazina y piridina sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
El enasidenib es único entre los inhibidores de la isocitrato deshidrogenasa 2 debido a su alta selectividad y potencia . Compuestos similares incluyen ivosidenib, que se dirige a la enzima isocitrato deshidrogenasa 1, y otros inhibidores experimentales de la isocitrato deshidrogenasa 2 . En comparación con estos compuestos, el this compound ha mostrado una eficacia superior en los ensayos clínicos y tiene un perfil de seguridad bien establecido .
Propiedades
IUPAC Name |
2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUUSLLRIQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027942 | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1446502-11-9 | |
| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enasidenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















